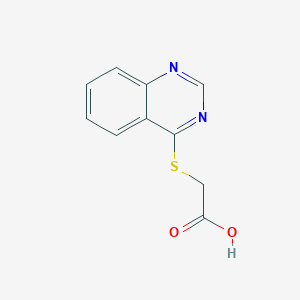

(Quinazolin-4-ylsulfanyl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Quinazolin-4-ylsulfanyl)-acetic acid, also known as 4-QSAA, is an organosulfur compound with a quinazoline moiety. It is a derivative of acetic acid and is used in various scientific research applications. 4-QSAA has been studied for its potential medicinal properties, as well as its ability to act as a catalyst in various chemical reactions. 4-QSAA has been studied for its ability to act as an antioxidant, to modulate the activity of certain enzymes, and to act as an anti-inflammatory agent.

Applications De Recherche Scientifique

Synthesis and Biological Application

(Quinazolin-4-ylsulfanyl)-acetic acid derivatives have been synthesized and studied for their biological applications. Metal complexes of this compound with Mn^2+^, Co^2+^, Ni^2+^, Cu^2+^, and Zn^2+^ ions have been created and characterized using various techniques. These complexes exhibited significant antibacterial and antifungal activities (Hussien et al., 2017).

Antimicrobial Activity

The synthesis of novel quinazolin-4-one derivatives, including this compound, has shown promising results in antimicrobial studies. These compounds were screened for antibacterial activity against various bacterial strains like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and also for antifungal activity against Aspergillus niger and Fusarium oxysporum (Gupta et al., 2008).

Analgesic Activity

Research has been conducted on the synthesis of certain derivatives of quinazolin-4-one, including compounds related to this compound, for potential analgesic properties. These derivatives have shown significant analgesic activities, comparable to standard analgesic drugs (Osarodion, 2023).

Applications in Alzheimer's Disease Treatment

Quinazolin-4-one derivatives, including structures similar to this compound, have been explored as selective histone deacetylase-6 inhibitors for Alzheimer's disease treatment. These compounds demonstrated significant potential in enhancing synaptic activities of neuronal cells and reducing β-amyloid aggregation, which is a key factor in Alzheimer's disease (Yu et al., 2013).

Anticancer and Antiviral Properties

Several derivatives of quinazolin-4-one, related to this compound, have been synthesized and tested for their anticancer and antiviral properties. These compounds have shown good efficacy in inhibiting the growth of various cancer cell lines and displayed anti-Tobacco mosaic virus (TMV) activity (Mohamed et al., 2012).

Stability Studies

Stability studies of pharmaceutical substances related to this compound have been conducted under stress conditions. These studies provide valuable insights into the stability of these compounds in various environmental factors, aiding in the development of stable pharmaceutical formulations (Gendugov et al., 2021).

Mécanisme D'action

Target of Action

Quinazolinone derivatives, a class of compounds to which this molecule belongs, have been reported to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in cellular signaling .

Mode of Action

Quinazolinone derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .

Biochemical Pathways

Quinazolinone derivatives have been reported to affect a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, inflammation, and oxidative stress .

Result of Action

Quinazolinone derivatives have been reported to exhibit a range of biological activities, including antitumor, antifungal, antibacterial, anti-inflammatory, and antioxidant effects .

Analyse Biochimique

Biochemical Properties

Quinazoline derivatives have been reported to show a broad range of medicinal activities

Cellular Effects

Quinazoline derivatives have shown considerable antiproliferative activity against various cancer cell lines

Molecular Mechanism

Quinazoline derivatives have been reported to inhibit the epidermal growth factor receptor (EGFR) enzyme, which is considered to be one of the main mechanisms of quinazolinone analogs as anticancer agents

Propriétés

IUPAC Name |

2-quinazolin-4-ylsulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-9(14)5-15-10-7-3-1-2-4-8(7)11-6-12-10/h1-4,6H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMKTFWOCNJXGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2983760.png)

![(2S,4R)-2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2983762.png)

![5'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B2983765.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2983767.png)

![N-(3,5-dimethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2983768.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2983772.png)

![2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B2983777.png)

![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride](/img/structure/B2983780.png)